N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine
Description
N-[2-(4-Morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine is a tertiary amine featuring a morpholine ring linked via an ethyl spacer to a benzylamine group substituted with a trifluoromethyl (CF₃) group at the ortho position. This compound combines the electron-withdrawing CF₃ group, which enhances metabolic stability and lipophilicity, with the morpholine moiety, a common pharmacophore known for improving solubility and modulating receptor interactions .
Properties
Molecular Formula |
C14H19F3N2O |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C14H19F3N2O/c15-14(16,17)13-4-2-1-3-12(13)11-18-5-6-19-7-9-20-10-8-19/h1-4,18H,5-11H2 |
InChI Key |
RSGXMELAEMQRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine typically involves a multi-step process. One common method includes the reaction of 4-morpholineethanol with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine or benzyl derivatives.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of target proteins, influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Substituent Effects: Morpholine vs. Other Heterocycles
The morpholine group in the target compound distinguishes it from analogs with alternative heterocycles. For example:
- N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine () replaces the CF₃ group with a methoxy substituent but retains the morpholine-ethyl-benzylamine scaffold. This substitution reduces lipophilicity (ClogP ≈ 2.1 vs. 3.5 for the target compound) and may alter target selectivity .
- N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine () positions the morpholine directly on the benzyl ring via a methylene spacer.
Trifluoromethyl Group Modifications
The ortho-CF₃ group is a critical feature. Comparisons include:
- N-[2-(Trifluoromethyl)benzyl]-2-propyn-1-amine (): Lacks the morpholine-ethyl group but shares the CF₃-benzylamine core. The propargyl amine group introduces rigidity, which may enhance stability but reduce solubility .
- A-425619 (): A urea derivative with a CF₃-benzyl group, this compound demonstrates the versatility of the CF₃ motif in enhancing binding to hydrophobic enzyme pockets, as seen in TRPV1 antagonists .
Benzylamine Derivatives with Halogen or Methoxy Substituents
- N-[2-(4-Chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine (): Replaces CF₃ with chlorine and adds methoxy groups. ~315 for the target compound) .
- 2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol (): A dihydroxy-substituted benzylamine derivative with reduced lipophilicity (ClogP ≈ 1.2), highlighting how hydroxyl groups can drastically alter pharmacokinetic profiles .
Data Table: Key Structural and Physicochemical Comparisons
*ClogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
